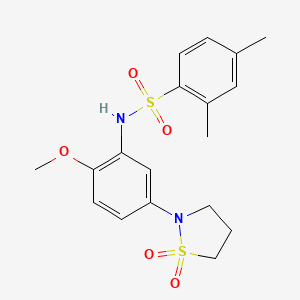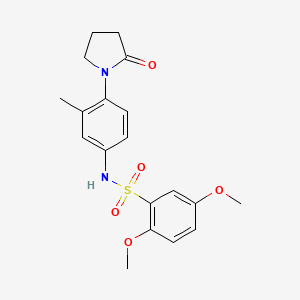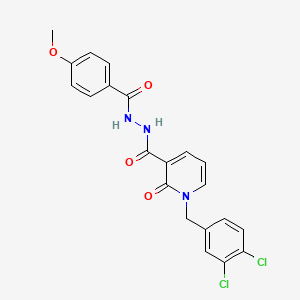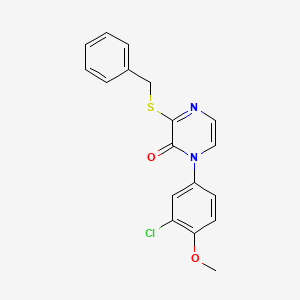
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative with a thiazole ring and a fluorobenzyl group. Benzamide derivatives are known to have various biological activities and are used in the development of new drugs .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized via reactions between substituted thioureas and α-halo ketones .Molecular Structure Analysis
The compound likely contains a benzamide core, a thiazole ring, and a fluorobenzyl group. The exact structure would need to be confirmed by spectroanalytical data such as NMR and IR .Applications De Recherche Scientifique
Antibacterial Activity
The synthesis of N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves the reaction of two precursors: 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide. The resulting compound demonstrates in vitro antibacterial activity against both Staphylococcus aureus and Chromobacterium violaceum . Researchers are interested in exploring its potential as a novel antimicrobial agent.
Thiazole Derivatives in Drug Development
Thiazole chemistry has yielded several drugs with diverse therapeutic applications. Notable examples include:
- Bleomycin and Tiazofurin : Antineoplastics. These compounds highlight the versatility of thiazole scaffolds in drug design .
Nitazoxanide and H. pylori Inhibition
Nitazoxanide, an effective antimicrobial drug, shows no cross-resistance to metronidazole. When administered with omeprazole, it effectively targets Helicobacter pylori infections .
Darbufelone: Anti-Inflammatory and Anticancer Properties
Darbufelone, a marketed anti-inflammatory drug, inhibits lung cancer cell growth. Its chemical structure includes a thiazole moiety .
Chlorine Substituents and Biological Activity
The presence of chlorine in low molecular weight compounds can significantly impact their biological activity by altering the electrophilicity of carbon atoms in C-Cl bonds .
Mécanisme D'action
Target of Action
Similar compounds have been studied for their pharmacological activities against various targets .
Mode of Action
It’s worth noting that similar compounds have shown promising antimicrobial and antiproliferative activities .
Biochemical Pathways
Related compounds have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Result of Action
Related compounds have shown promising results against various bacterial species and cancer cell lines .
Propriétés
IUPAC Name |
N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-8-6-13(7-9-15)11-21-17(24)10-16-12-26-19(22-16)23-18(25)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZPCNWFBWUKLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2969646.png)

![Methyl 4-((3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)carbamoyl)benzoate](/img/structure/B2969648.png)

![4-[(3-Chlorophenyl)methyliminomethyl]-3,6-dimethyl-1,1-dioxo-2H-1,2,6-thiadiazin-5-one](/img/structure/B2969652.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-ethylbenzenesulfonamide](/img/structure/B2969654.png)
![(3,4-dimethoxyphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2969655.png)




![[3-(4-Fluorophenyl)oxetan-3-YL]methanamine](/img/structure/B2969663.png)